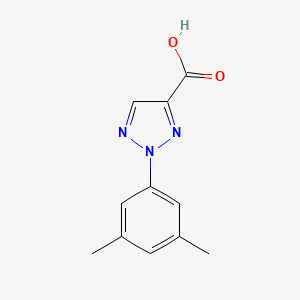
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
概要
説明
“6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1123194-98-8. It has a molecular weight of 268.11 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 268.11 . The compound is sealed in dry conditions for storage .科学的研究の応用
Corrosion Inhibition
6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine and related compounds have been explored for their ability to inhibit corrosion. Research by Saady et al. (2021) demonstrated the use of similar imidazo[4,5-b] pyridine derivatives in preventing mild steel corrosion in acidic environments, showcasing high inhibition performance (Saady et al., 2021).
Antiprotozoal Agents
In the field of medicinal chemistry, derivatives of imidazo[1,2-a]pyridine, which share a structural relation to 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine, have been synthesized and evaluated as antiprotozoal agents. A study by Ismail et al. (2004) highlighted their effectiveness against protozoal infections, indicating their potential in therapeutic applications (Ismail et al., 2004).
Alzheimer's Disease Research
Compounds structurally similar to 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine have been used in Alzheimer's disease research. Cai et al. (2007) synthesized derivatives of imidazo[1,2-a]pyridine for affinity toward human Aβ plaques, a hallmark of Alzheimer's disease, suggesting their utility in developing sensitive imaging tools for this condition (Cai et al., 2007).
Antibacterial and Antifungal Activity
The pyridine nucleus, which is part of the chemical structure , plays a significant role in medicinal applications. Bhuva et al. (2015) explored compounds containing the pyridine nucleus for their antibacterial and antifungal activities, showcasing the versatility of this structure in addressing various microbial threats (Bhuva et al., 2015).
Crystal Structure Analysis
The detailed crystal structure analysis of related compounds provides valuable insights into the molecular geometry and interactions. Rodi et al. (2013) focused on a compound structurally related to 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine, revealing crucial information about intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).
作用機序
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPEUQUZMPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
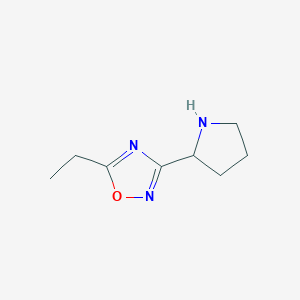
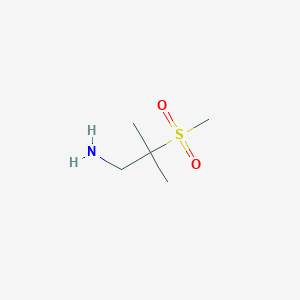
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
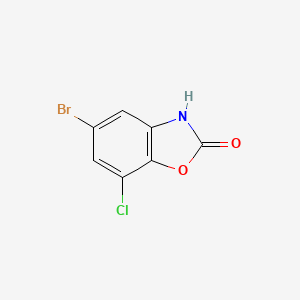


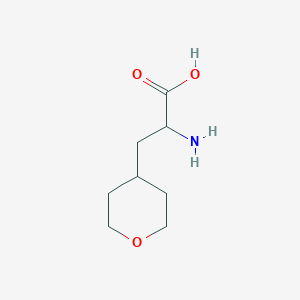
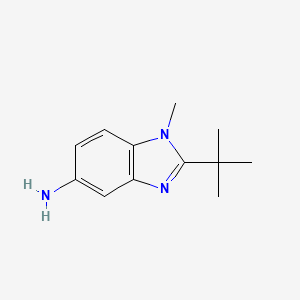
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)
